molecular formula C21H27BrN4O2 B11442909 Octyl 7-(3-bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Octyl 7-(3-bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11442909
M. Wt: 447.4 g/mol
InChI Key: XVOQWIZSIDMNCI-UHFFFAOYSA-N
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Description

Octyl 7-(3-bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound belonging to the class of triazolo-pyrimidine derivatives. These compounds are known for their diverse pharmacological activities, including neuroprotective, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octyl 7-(3-bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the use of dicationic molten salts as catalysts has been documented for the synthesis of similar triazolo-pyrimidine derivatives . The reaction conditions often involve solvent-free environments or the use of green solvents like ethanol, with high yields achieved within short reaction times .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing environmentally friendly practices. The use of recyclable catalysts and green solvents would be emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Octyl 7-(3-bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired product is formed .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in a more saturated molecule .

Scientific Research Applications

Octyl 7-(3-bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octyl 7-(3-bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate stands out due to its specific substitution pattern, which imparts unique pharmacological properties. Its octyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .

Properties

Molecular Formula

C21H27BrN4O2

Molecular Weight

447.4 g/mol

IUPAC Name

octyl 7-(3-bromophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C21H27BrN4O2/c1-3-4-5-6-7-8-12-28-20(27)18-15(2)25-21-23-14-24-26(21)19(18)16-10-9-11-17(22)13-16/h9-11,13-14,19H,3-8,12H2,1-2H3,(H,23,24,25)

InChI Key

XVOQWIZSIDMNCI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)C1=C(NC2=NC=NN2C1C3=CC(=CC=C3)Br)C

Origin of Product

United States

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